Methyl 4-(4-oxo-3,4-dihydroquinazolin-2-YL)benzoate
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Overview
Description
Methyl 4-(4-oxo-3,4-dihydroquinazolin-2-YL)benzoate is a chemical compound known for its significant role in medicinal chemistry. It is a derivative of quinazolinone, a heterocyclic compound that has been extensively studied for its potential therapeutic applications. This compound is particularly noted for its inhibitory effects on tankyrase, an enzyme involved in various cellular processes, including Wnt signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-oxo-3,4-dihydroquinazolin-2-YL)benzoate typically involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions. One common method includes the condensation of anthranilic acid with benzoyl chloride, followed by cyclization to form the quinazolinone ring . The reaction conditions often require the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-oxo-3,4-dihydroquinazolin-2-YL)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can modify the quinazolinone ring, potentially altering its biological activity.
Substitution: Substitution reactions, particularly at the aromatic ring, can yield derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional hydroxyl or carbonyl groups, while substitution reactions can produce halogenated or alkylated derivatives .
Scientific Research Applications
Methyl 4-(4-oxo-3,4-dihydroquinazolin-2-YL)benzoate has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of Methyl 4-(4-oxo-3,4-dihydroquinazolin-2-YL)benzoate involves its interaction with tankyrase enzymes. By binding to the nicotinamide site of the catalytic domain, the compound inhibits the enzyme’s activity, thereby affecting various cellular processes. This inhibition disrupts Wnt signaling, which is crucial for cell proliferation and differentiation .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-3,4-dihydroquinazolin-4-one: Another potent tankyrase inhibitor with a similar quinazolinone scaffold.
4-Oxo-4H-benzo[d][1,3]oxazin-2-yl derivatives: These compounds share structural similarities and exhibit comparable biological activities.
Uniqueness
Methyl 4-(4-oxo-3,4-dihydroquinazolin-2-YL)benzoate stands out due to its specific substitutions at the para position of the phenyl group, which enhance its potency and selectivity as a tankyrase inhibitor. This unique structural feature allows for more effective inhibition of Wnt signaling compared to other similar compounds .
Properties
IUPAC Name |
methyl 4-(4-oxo-3H-quinazolin-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-21-16(20)11-8-6-10(7-9-11)14-17-13-5-3-2-4-12(13)15(19)18-14/h2-9H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNLAUIGSCBBTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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